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Abstract
Cyclobutanecarboxaldehyde, a prominent organic compound, is characterized by a unique

four-membered cyclobutane ring attached to a reactive aldehyde functional group. This guide

provides a comprehensive analysis of its chemical structure, including conformational dynamics

and key structural parameters. A detailed exploration of its constitutional and stereoisomeric

forms is presented. Furthermore, this document summarizes critical physicochemical and

spectroscopic data, offering insights into its identification and characterization. An experimental

protocol for its synthesis via the oxidation of cyclobutanemethanol is also detailed, providing a

practical framework for laboratory application.

Chemical Structure and Properties
Cyclobutanecarboxaldehyde (also known as cyclobutanecarbaldehyde) is a colorless liquid

with a pungent odor, possessing the chemical formula C₅H₈O.[1] Its fundamental structure

consists of a cyclobutane ring bonded to a formyl (-CHO) group.[2] This combination of a

strained aliphatic ring and a reactive aldehyde moiety makes it a valuable intermediate in

organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
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The physical and chemical properties of cyclobutanecarboxaldehyde are summarized in the

table below. These properties are crucial for its handling, storage, and application in various

chemical reactions.

Property Value

Molecular Formula C₅H₈O

Molecular Weight 84.12 g/mol [3]

CAS Number 2987-17-9

Appearance Colorless liquid[1]

Odor Pungent[1]

Density 0.925 - 0.9355 g/cm³[1][3]

Boiling Point 116-118 °C[3]

Melting Point -95 °C[1]

Flash Point 22.8 °C[3]

Refractive Index 1.559[2][3]

Solubility
Soluble in most organic solvents such as

alcohols and ethers.[1]

Structural Parameters
Precise experimental determination of bond lengths and angles for

cyclobutanecarboxaldehyde is not readily available in the literature. However, high-level ab

initio calculations on the parent cyclobutane molecule provide a reliable approximation for the

carbocyclic ring structure. The presence of the aldehyde substituent is expected to cause minor

deviations from these values.
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Parameter Typical Value (for Cyclobutane)

C-C Bond Length 1.554 Å

C-H Bond Length 1.091 - 1.093 Å

C-C-C Bond Angle 88.1°

H-C-H Bond Angle 109.15°

Isomerism
Isomerism is a critical concept in understanding the chemical diversity and potential

applications of a molecule with the formula C₅H₈O. Cyclobutanecarboxaldehyde exhibits

both constitutional and conformational isomerism.

Constitutional Isomers
Constitutional isomers share the same molecular formula (C₅H₈O) but differ in the connectivity

of their atoms. The degree of unsaturation for C₅H₈O is two, allowing for various combinations

of rings and double bonds. Besides cyclobutanecarboxaldehyde, other significant aldehyde

and ketone constitutional isomers exist.

Table of Selected Aldehyde and Ketone Constitutional Isomers of C₅H₈O
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Isomer Type Structure Name

Aldehyde Pent-2-enal

Pent-3-enal

Pent-4-enal

2-Methylbut-2-enal

3-Methylbut-2-enal

2-Methylbut-3-enal

3-Methylbutanal

Cyclopentanecarboxaldehyde (Incorrect - C6)

Ketone Pent-3-en-2-one

Pent-4-en-2-one

3-Methylbut-3-en-2-one

Cyclopentanone

2-Methylcyclobutanone

3-Methylcyclobutanone

The following diagram illustrates the relationship between cyclobutanecarboxaldehyde and

some of its constitutional isomers.
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Fig. 1: Constitutional Isomers of C₅H₈O

Stereoisomers
Cyclobutanecarboxaldehyde itself is achiral as it does not possess a stereocenter and has a

plane of symmetry. Therefore, it does not have enantiomers. Diastereomers are also not

possible for the unsubstituted molecule. However, substituted derivatives of

cyclobutanecarboxaldehyde can be chiral, leading to the existence of enantiomers and

diastereomers.

Conformational Isomers
The cyclobutane ring is not planar. To relieve torsional strain from eclipsing hydrogens and

angle strain from deviation from the ideal 109.5° sp³ bond angles, the ring adopts a puckered

or "butterfly" conformation. This puckering leads to two non-equivalent positions for

substituents: axial and equatorial. The ring undergoes a rapid inversion process at room

temperature, interconverting these two puckered conformations.

The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low,

approximately 1.45 kcal/mol. The puckering angle, which is the dihedral angle between the two

planes of the puckered ring, is about 29-35 degrees. The aldehyde group in

cyclobutanecarboxaldehyde will have a preference for the equatorial position to minimize

steric interactions.
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Ring Puckering of Cyclobutane
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Fig. 2: Conformational Inversion of the Cyclobutane Ring

Spectroscopic Characterization
Spectroscopic methods are essential for the identification and structural elucidation of

cyclobutanecarboxaldehyde.

Infrared (IR) Spectroscopy
The IR spectrum of cyclobutanecarboxaldehyde is characterized by strong absorptions

corresponding to the aldehyde group and the cyclobutane ring.

Functional Group Absorption Range (cm⁻¹) Intensity

C=O (Aldehyde) 1740 - 1690 Strong

C-H (Aldehyde) 2830 - 2695 Medium (often a doublet)

C-H (Cycloalkane) 2950 - 2850 Strong
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, published spectrum with assigned peaks is not readily available, the expected

¹H and ¹³C NMR spectra can be predicted based on the structure.

¹H NMR:

Aldehyde Proton (-CHO): A distinct singlet or triplet (due to coupling with the adjacent

methine proton) is expected to appear far downfield, typically in the range of δ 9-10 ppm.

Methine Proton (-CH-CHO): A multiplet is expected around δ 2.5-3.5 ppm.

Cyclobutane Protons (-CH₂-): A complex series of multiplets would be observed in the upfield

region, approximately δ 1.5-2.5 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.

Methine Carbon (-CH-CHO): A signal around δ 50-60 ppm.

Cyclobutane Carbons (-CH₂-): Signals in the aliphatic region, around δ 20-30 ppm. Due to

symmetry, two signals are expected for the three methylene carbons.

Experimental Protocols: Synthesis
A common and effective method for the synthesis of cyclobutanecarboxaldehyde is the

oxidation of cyclobutanemethanol. Various oxidizing agents can be employed, with pyridinium

chlorochromate (PCC) being a mild and selective choice that minimizes over-oxidation to the

carboxylic acid.

Generalized Protocol for the Oxidation of
Cyclobutanemethanol using PCC
Materials:

Cyclobutanemethanol
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Pyridinium chlorochromate (PCC)

Anhydrous dichloromethane (DCM)

Silica gel

Anhydrous sodium sulfate

Diethyl ether

Procedure:

A solution of cyclobutanemethanol in anhydrous dichloromethane is added to a stirred

suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room

temperature.

The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by

thin-layer chromatography (TLC).

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad

of silica gel to remove the chromium salts.

The filtrate is concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel or by distillation to

yield pure cyclobutanecarboxaldehyde.
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Synthesis of Cyclobutanecarboxaldehyde
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Fig. 3: Experimental Workflow for Synthesis

Conclusion
Cyclobutanecarboxaldehyde is a structurally unique and synthetically versatile molecule. Its

puckered four-membered ring and reactive aldehyde group dictate its chemical behavior and

potential for creating diverse molecular architectures. A thorough understanding of its structure,

isomeric forms, and spectroscopic signatures, as outlined in this guide, is fundamental for its

effective utilization in research and development, particularly within the pharmaceutical and

chemical industries. The provided synthetic protocol offers a reliable method for its preparation,

enabling further exploration of its chemical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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